N-(Cyclopropylmethyl)-1-benzothiophen-7-amine
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Overview
Description
N-(Cyclopropylmethyl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylmethyl)-1-benzothiophen-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylmethylamine and 1-benzothiophene-7-carboxylic acid as starting materials. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide hydrochloride (EDC) to form the desired amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as electrosynthesis, can also be employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the amine group to an alkylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alkylamines.
Substitution: Various substituted benzothiophenes
Scientific Research Applications
N-(Cyclopropylmethyl)-1-benzothiophen-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-(Cyclopropylmethyl)-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
Comparison: N-(Cyclopropylmethyl)-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C12H13NS |
---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C12H13NS/c1-2-10-6-7-14-12(10)11(3-1)13-8-9-4-5-9/h1-3,6-7,9,13H,4-5,8H2 |
InChI Key |
HSJHXHBFICCYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC3=C2SC=C3 |
Origin of Product |
United States |
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